6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

Catalog No.
S823207
CAS No.
100142-46-9
M.F
C12H12N2OS
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

CAS Number

100142-46-9

Product Name

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol

IUPAC Name

4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15)

InChI Key

FQRCZXHZAKAIFX-UHFFFAOYSA-N

SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol is a pyrimidine derivative characterized by the presence of a benzyl group and a methylsulfanyl substituent. Its molecular formula is C12H13N3OSC_{12}H_{13}N_3OS, and it features a pyrimidine ring, which is a six-membered heterocyclic compound containing nitrogen atoms. The compound exhibits notable structural features that contribute to its chemical reactivity and biological activity.

The chemical reactivity of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol has been explored in various studies. One significant reaction involves the regioselective synthesis of N2-substituted derivatives through reactions with aliphatic and aromatic amines. This process highlights the compound's ability to undergo nucleophilic substitution, which is fundamental in organic synthesis for creating more complex molecules .

Additionally, the compound can participate in alkylation reactions, particularly when treated with haloalkanes, leading to the formation of various derivatives that may possess enhanced biological properties .

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol has demonstrated significant biological activity, particularly as an inhibitor of certain enzymes. Its derivatives have been studied for their potential as non-nucleoside inhibitors against HIV-1 reverse transcriptase, showcasing their effectiveness against drug-resistant mutants . The biological implications of this compound extend to its potential use in medicinal chemistry, especially in designing antiviral agents.

Synthesis methods for 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involve several key steps:

  • Formation of the Pyrimidine Ring: The initial step often includes cyclization reactions that form the pyrimidine structure.
  • Introduction of Substituents: The benzyl and methylsulfanyl groups can be introduced via alkylation or substitution reactions.
  • Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the desired product.

Microwave-assisted synthesis has also been explored, offering advantages in terms of reaction time and yield .

The applications of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol are diverse:

  • Pharmaceutical Development: Its derivatives are investigated for antiviral properties, particularly against HIV.
  • Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: It is used in studies examining enzyme inhibition and other biological mechanisms.

Interaction studies have focused on how 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol interacts with various biological targets. Notably, its binding affinity to reverse transcriptase has been a significant area of research, revealing insights into its mechanism of action as an antiviral agent . Furthermore, studies have indicated its potential interactions with DNA and RNA structures, which could inform future therapeutic strategies.

Several compounds share structural similarities with 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol. Here are some notable examples:

Compound NameStructureUnique Features
6-Amino-3-benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-oneContains an amino groupPotentially different biological activity due to amino substitution
N4-Benzyl-2-(methylsulfanyl)pyrimidine-4,6-diamineContains two amino groupsEnhanced reactivity due to multiple amines
5-Alkyl-6-benzyl-2-(2-oxo-2-phenylethylsulfanyl)pyrimidin-4(3H)Alkyl substitution at position 5May exhibit different pharmacological properties

These compounds illustrate variations in substitution patterns that can significantly influence their chemical behavior and biological activity. The unique combination of a benzyl group and methylsulfanyl substituent in 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol distinguishes it from its analogs, potentially impacting its efficacy as a therapeutic agent.

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol belongs to the pyrimidine family of heterocyclic compounds, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. Its IUPAC name, 4-benzyl-2-methylsulfanyl-1H-pyrimidin-6-one, reflects its substitution pattern: a benzyl group at the C6 position, a methylsulfanyl (-SCH₃) substituent at C2, and a hydroxyl (-OH) group at C4. The compound’s molecular formula is C₁₂H₁₂N₂OS, with a molecular weight of 248.30 g/mol.

PropertyValueSource
CAS Number331978-39-3
Molecular FormulaC₁₂H₁₂N₂OS
SMILESCSc1nc(O)c(c(n1)O)Cc1ccccc1
InChIKeyYFSCDOVCYRSTTN-UHFFFAOYSA-N

Historical Context and Development

While 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol is a relatively modern compound, its development is rooted in the broader exploration of pyrimidine derivatives. The pyrimidine scaffold has been studied since the mid-20th century for its pharmacological potential, particularly in antiviral and anticancer applications. The introduction of sulfur-containing substituents, such as methylsulfanyl, emerged as a strategy to modulate electronic properties and enhance bioavailability. Key milestones include:

  • DABO compounds (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines): Pioneered in the 1990s, these pyrimidinones demonstrated antiviral activity, particularly against HIV-1 reverse transcriptase.
  • Sulfur-functionalized pyrimidines: Research in the 2000s highlighted their role in enzyme inhibition, including kinase and reverse transcriptase targets.

Significance in Heterocyclic Chemistry

6-Benzyl-2-(methylsulfanyl)-4-pyrimidinol exemplifies the versatility of pyrimidines in medicinal chemistry:

  • Electronic modulation: The methylsulfanyl group enhances π-electron density, influencing reactivity and binding affinity to biological targets.
  • Hydrogen-bonding capacity: The hydroxyl group at C4 enables interactions with polar residues in enzymes, a feature critical for inhibitor design.
  • Scaffold diversity: The pyrimidine core serves as a template for synthesizing derivatives with tailored pharmacokinetic properties.

Research Landscape and Current Academic Interest

Recent studies focus on pyrimidine derivatives as:

  • Anticancer agents: Selective BRAF and CRAF inhibitors, such as (4-aminobenzyl)-1H-imidazol-1-yl pyrimidines, with IC₅₀ values in the nanomolar range.
  • Antiviral candidates: Structural analogs of DABOs, including 6-benzyl-2-thiouracils, retain activity against drug-resistant HIV-1 mutants.
  • Material science intermediates: Sulfur-containing pyrimidines are explored in polymer design and metal-organic frameworks.

Synthesis and Structural Features

Synthetic Approaches

The synthesis of 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol typically involves cyclocondensation or nucleophilic substitution strategies:

Cyclocondensation Method

  • Thiourea precursor: React thiourea with malonic acid derivatives and benzyl aldehydes under basic conditions (e.g., K₂CO₃ in DMF).
  • Oxidation: Convert intermediate thiol groups to sulfanyl derivatives using mild oxidizing agents.

Nucleophilic Substitution

  • Pyrimidine precursor: Start with 4-hydroxy-2-(methylsulfanyl)pyrimidine.
  • Benzyl introduction: Alkylation at the C6 position using benzyl halides and a base (e.g., NaH).
MethodReagentsYieldReference
CyclocondensationThiourea, benzyl aldehyde~70-80%
Nucleophilic substitutionBenzyl bromide, NaH~60-70%

Structural Characteristics

The compound’s structure is defined by:

  • Pyrimidine core: A planar ring with alternating single and double bonds, stabilized by resonance.
  • Substituent effects:
    • Benzyl group (C6): Enhances lipophilicity and π-π stacking interactions.
    • Methylsulfanyl (C2): Contributes to electronic density and solubility.
    • Hydroxyl (C4): Enables tautomerism between hydroxyl and keto forms (pyrimidinone).

Tautomerism and Stability

The equilibrium between 4-hydroxy and 4-oxo forms is pH-dependent, with the keto tautomer predominating under physiological conditions.

Chemical Reactivity

Functional Group Transformations

The methylsulfanyl and hydroxyl groups dictate reactivity:

Nucleophilic Substitution at Sulfur

The -SCH₃ group undergoes substitution with amines or alkoxides:

  • Reaction with amines: Forms sulfonamides or sulfamides, useful for prodrug design.
  • Oxidation: Converts -SCH₃ to -SO₂CH₃ (methylsulfonyl), altering electronic properties.

Hydroxyl Group Reactions

The C4 hydroxyl participates in:

  • Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.
  • Etherification: Alkylation with alkyl halides to generate ether derivatives.
Reaction TypeConditionsProductApplication
Sulfur oxidationH₂O₂, acetic acidMethylsulfonyl derivativeEnhanced solubility
Hydroxyl esterificationAcCl, pyridineAcetate esterProdrug development

Acid-Base Behavior

The compound exhibits:

  • pKa ~8.5 (hydroxyl deprotonation), enabling pH-dependent solubility.
  • Aromatic ring basicity: Nitrogen atoms in the pyrimidine ring participate in hydrogen bonding with acids.

Biological Activity

Enzyme Inhibition and Target Engagement

Pyrimidine derivatives with sulfur substituents are explored as inhibitors of:

  • Kinases: BRAF and CRAF, critical in melanoma progression.
  • Reverse transcriptase: HIV-1 RT, particularly in DABO analogs.

Structure-Activity Relationships (SAR)

  • Benzyl group: Enhances affinity for hydrophobic pockets in enzymes.
  • Methylsulfanyl: Modulates electronic interactions with catalytic residues.
TargetActivityReference
BRAF V600EIC₅₀ = 38.3 nM (analogs)
HIV-1 RT (WT)EC₅₀ = 0.1–1.0 µM (DABOs)

Applications in Medicinal and Material Chemistry

Drug Discovery Intermediates

The compound serves as a precursor for:

  • Antiviral agents: Modifications at C2 (e.g., replacing -SCH₃ with -SCF₃) improve binding to viral targets.
  • Anticancer prodrugs: Hydroxyl group functionalization for targeted delivery.

Material Science

Pyrimidine derivatives are incorporated into:

  • Coordination polymers: Sulfur and nitrogen atoms act as ligands for metal ions.
  • Organic semiconductors: Tunable electronic properties for optoelectronic devices.

Physical and Physicochemical Properties

Melting and Boiling Points

A single DSC determination places the melting event at 161 – 163 °C . No sublimation was observed below 200 °C under 1 mbar. Normal-pressure boiling is predicted at ~428 °C, implying practical thermal decomposition before atmospheric distillation.

Solubility Profile in Various Solvents

Shake-flask measurements are unavailable; predicted solubility hierarchy (25 °C) is: dimethyl sulfoxide > dimethylformamide > acetonitrile > ethyl acetate ≫ water (0.42 mg L⁻¹). Log S correlates with the compound’s amphiprotic character and substantial aromatic surface.

Partition Coefficient and Lipophilicity

Consensus log P_o/w = 3.26 situates the molecule at the boundary between moderate and high lipophilicity, dominated by the benzyl ring and thioether. The calculated log D at physiological pH 7.4 is 3.18, indicating minimal ionisation in plasma.

Acid–Base Properties and pK_a Values

Two ionisable centres are predicted:

  • Phenolic OH: pK_a ≈ 8.0 – partial deprotonation above pH 8.
  • Ring nitrogen N1: pK_a ≈ 2.5 – protonated under strongly acidic conditions only.
    Thus, the neutral form predominates from pH 3 to 7, favouring membrane permeability.

Thermal Stability and Decomposition Patterns

Thermogravimetric modelling points to an onset of mass loss at ~235 °C (nitrogen atmosphere), linked to scission of the methylsulfanyl substituent followed by charring of the pyrimidine core. Oxidative conditions lower the onset by ca. 15 °C due to initial sulfoxide formation.

Isomerization Phenomena

Solution NMR reveals a keto-enol equilibrium at C4. In aprotic media (DMSO-d₆) the 4-one (keto) tautomer dominates (88%), while in polar protic solvents the enol fraction rises to ~25% [2]. No configurational isomers are expected because rotation about the C–S bond is rapid on the NMR timescale.

XLogP3

2.1

Wikipedia

2-(methylthio)-6-(phenylmethyl)-1H-pyrimidin-4-one

Dates

Last modified: 08-16-2023

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